
5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one
Vue d'ensemble
Description
SCR7 est un composé chimique connu pour son rôle d'inhibiteur spécifique de la ligase IV de l'ADN. Cette enzyme est cruciale pour la voie de réparation par jonction d'extrémités non homologues (NHEJ), un mécanisme principal de réparation des cassures double brin de l'ADN. En inhibant la ligase IV de l'ADN, SCR7 bloque efficacement la voie NHEJ, augmentant ainsi l'efficacité de la réparation dirigée par homologie (HDR) dans les applications d'édition du génome .
Applications De Recherche Scientifique
SCR7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying DNA repair mechanisms and developing new chemical reactions.
Industry: Utilized in the development of new biotechnological tools and processes.
Mécanisme D'action
- SCR7’s impact extends beyond cancer research—it has been used in biochemical studies and, importantly, to enhance genome editing using CRISPR-Cas9 .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
SCR7 plays a crucial role in biochemical reactions by inhibiting the nonhomologous DNA end-joining pathway. This compound specifically targets the enzyme Ligase IV, which is essential for the NHEJ process. By binding to Ligase IV, SCR7 prevents the ligation of DNA double-strand breaks, thereby inhibiting the repair of damaged DNA . This interaction is highly specific, as SCR7 does not significantly affect other ligases such as Ligase I and Ligase III . Additionally, SCR7 has been shown to interact with other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway .
Cellular Effects
SCR7 exerts significant effects on various types of cells and cellular processes. In cancer cells, SCR7 induces apoptosis by inhibiting the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death . This compound has been shown to decrease the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic proteins . Furthermore, SCR7 influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process . These effects make SCR7 a promising candidate for cancer therapy, as it can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy .
Molecular Mechanism
The molecular mechanism of SCR7 involves its binding to Ligase IV, a key enzyme in the nonhomologous DNA end-joining pathway. By binding to Ligase IV, SCR7 inhibits the ligation of DNA double-strand breaks, preventing the repair of damaged DNA . This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells . Additionally, SCR7 has been shown to affect other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway . The compound’s specificity for Ligase IV ensures minimal off-target effects, making it a potent and selective inhibitor of the NHEJ pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SCR7 have been observed to change over time. The compound is relatively stable and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that SCR7 maintains its inhibitory effects on the NHEJ pathway, leading to sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of SCR7 vary with different dosages in animal models. At low doses, SCR7 has been shown to effectively inhibit the NHEJ pathway and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, SCR7 can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the NHEJ pathway . These findings highlight the importance of optimizing the dosage of SCR7 to maximize its therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
SCR7 is involved in several metabolic pathways, primarily related to DNA repair. The compound interacts with enzymes and cofactors involved in the nonhomologous DNA end-joining pathway, including Ligase IV and other DNA repair proteins . By inhibiting these enzymes, SCR7 disrupts the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells . Additionally, SCR7 has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, SCR7 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, SCR7 accumulates in the nucleus, where it exerts its inhibitory effects on the nonhomologous DNA end-joining pathway . The distribution of SCR7 within tissues is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .
Subcellular Localization
SCR7 is primarily localized in the nucleus, where it interacts with DNA repair proteins and enzymes involved in the nonhomologous DNA end-joining pathway . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . Once in the nucleus, SCR7 binds to Ligase IV and other DNA repair proteins, inhibiting the repair of DNA double-strand breaks and inducing apoptosis in cancer cells . This specific localization ensures that SCR7 exerts its effects precisely where they are needed, minimizing off-target effects and enhancing its therapeutic potential .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SCR7 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Des conditions réactionnelles spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de SCR7 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour la rentabilité et la capacité d'adaptation, garantissant une qualité et une pureté constantes. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
SCR7 subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions typiques impliquent des températures modérées et des atmosphères inertes.
Réactions d'oxydation: Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés dans des conditions contrôlées.
Réactions de réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont employés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de SCR7 avec différents groupes fonctionnels .
Applications de la recherche scientifique
SCR7 a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme réactif pour étudier les mécanismes de réparation de l'ADN et développer de nouvelles réactions chimiques.
Industrie: Utilisé dans le développement de nouveaux outils et processus biotechnologiques.
Mécanisme d'action
SCR7 exerce ses effets en se liant au domaine de liaison à l'ADN de la ligase IV de l'ADN, inhibant ainsi son interaction avec l'ADN. Cette inhibition bloque la voie NHEJ, ce qui entraîne une augmentation de la réparation médiée par HDR. Les cibles moléculaires comprennent la ligase IV de l'ADN et d'autres protéines impliquées dans les voies de réparation de l'ADN .
Comparaison Avec Des Composés Similaires
Composés similaires
RS-1: Un autre composé qui améliore la HDR en stabilisant la protéine RAD51.
NU7441: Un inhibiteur de la protéine kinase dépendante de l'ADN qui affecte également la voie NHEJ.
Unicité
SCR7 est unique dans son inhibition spécifique de la ligase IV de l'ADN, ce qui le rend particulièrement efficace pour bloquer la voie NHEJ. Cette spécificité permet une édition du génome plus précise et a des implications significatives pour la thérapie du cancer .
Propriétés
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVCWPRIZJJRJ-LWRDCAMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417353-16-2 | |
| Record name | 1417353-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCR7?
A1: SCR7 primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].
Q2: What are the downstream effects of SCR7-mediated NHEJ inhibition?
A2: Inhibition of NHEJ by SCR7 leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].
Q3: What is the molecular formula and weight of SCR7?
A3: SCR7 has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].
Q4: Is there any spectroscopic data available for SCR7?
A4: While the provided research papers focus on the biological activity of SCR7, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of SCR7, a DNA ligase inhibitor." [].
Q5: How does SCR7 perform under various conditions?
A5: The provided research papers primarily focus on the biological activity of SCR7 and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.
Q6: How do structural modifications of SCR7 impact its activity and potency?
A6: Studies have shown that the cyclized and oxidized forms of SCR7 (SCR7-cyclized and SCR7-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized SCR7 derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to SCR7 [].
Q7: Has the impact of SCR7 modification on its selectivity been investigated?
A7: While SCR7 is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, SCR7-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].
Q8: Are there any formulation strategies to improve the stability or bioavailability of SCR7?
A9: Researchers have explored encapsulating SCR7 in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of SCR7 in cancer cell lines [, ]. Additionally, a water-soluble version of SCR7, named water-soluble SCR7 (WS-SCR7) has been synthesized to address solubility limitations [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SCR7?
A9: While the provided research papers focus on the in vitro and in vivo efficacy of SCR7, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.
Q10: What cell-based assays have been used to study the efficacy of SCR7?
A11: Various cell-based assays have been employed to assess SCR7 efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.
Q11: Has SCR7 been tested in animal models, and what are the findings?
A12: Yes, SCR7 has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, SCR7 administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].
Q12: Are there known resistance mechanisms to SCR7?
A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss SCR7 resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.
Q13: What is the safety profile of SCR7?
A13: Although preclinical studies in mice models suggest minimal side effects with SCR7 treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.
Q14: What tools and resources are essential for efficient research on SCR7?
A14: Efficient research on SCR7 necessitates access to various tools and resources, including:
Q15: What are the key milestones in the research on SCR7?
A15: The research journey of SCR7 is marked by several key milestones:
- Initial discovery: The identification of SCR7 as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].
- Characterization of SCR7 derivatives: Subsequent studies explored the synthesis and characterization of various SCR7 derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].
- Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver SCR7 effectively [, ].
- In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of SCR7, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].
Q16: What are the potential cross-disciplinary applications of SCR7 research?
A16: SCR7 research extends beyond oncology and holds promise for applications in various fields, including:
- Infectious diseases: SCR7 has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].
- Genetic disorders: Researchers are exploring the use of SCR7 in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



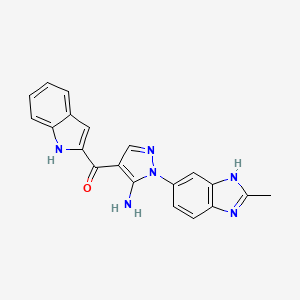

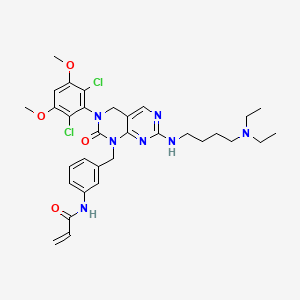

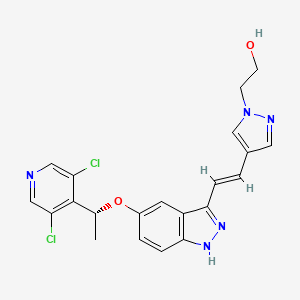

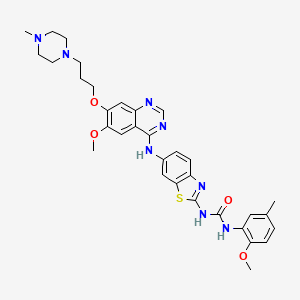
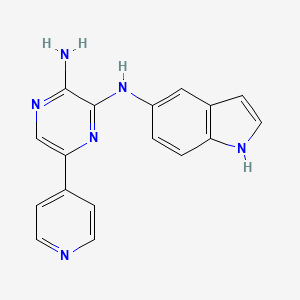
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
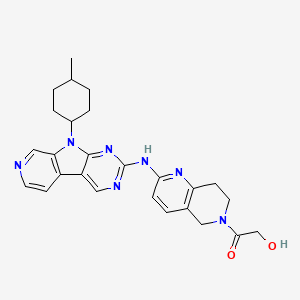
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
